2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol
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Overview
Description
2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol is an organic compound with a complex structure that includes an aminoethyl group, a chloro substituent, and two methyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol typically involves multiple steps. One common method includes the alkylation of 4-chloro-3,5-dimethylphenol with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chloro substituent can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminoethyl)-4-chlorophenol: Lacks the additional methyl groups, which can affect its chemical properties and reactivity.
2-(1-Aminoethyl)-3,5-dimethylphenol: Lacks the chloro substituent, which can influence its biological activity.
4-Chloro-3,5-dimethylphenol: Lacks the aminoethyl group, making it less versatile in chemical reactions.
Uniqueness
2-(1-Aminoethyl)-4-chloro-3,5-dimethylphenol is unique due to the presence of both the aminoethyl group and the chloro substituent, which provide a combination of reactivity and biological activity not found in similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(1-aminoethyl)-4-chloro-3,5-dimethylphenol |
InChI |
InChI=1S/C10H14ClNO/c1-5-4-8(13)9(7(3)12)6(2)10(5)11/h4,7,13H,12H2,1-3H3 |
InChI Key |
XPUILYZPAYGOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C(C)N)O |
Origin of Product |
United States |
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